
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a heterocyclic organic compound that contains a pyridine ring and an imidazole ring. It has been found to have various biochemical and physiological effects that make it a potential candidate for medical and pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and oxidative stress. It has also been found to regulate the expression of various genes that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- has been found to have various biochemical and physiological effects. It has been shown to have significant anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- is its potential applications in the field of medicinal chemistry. It has been found to have significant anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)-. One area of research is in the development of new synthetic methods that can improve the yield and purity of this compound. Another area of research is in the exploration of its potential applications in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- can be achieved through several methods. One of the most common methods is the reaction between 2-(1H-imidazol-4-yl)-1-phenylethylamine and pyridine-2-carboxaldehyde in the presence of a suitable catalyst. Another method involves the reaction between 2-(1H-imidazol-4-yl)-1-phenylethylamine and 2-chloropyridine in the presence of a base.
Aplicaciones Científicas De Investigación
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- has been extensively studied in scientific research due to its potential applications in various fields. One of the main areas of research is in the field of medicinal chemistry, where this compound has been found to have significant anti-inflammatory and antioxidant properties. It has also been found to have potential applications in the treatment of cancer, diabetes, and neurodegenerative diseases.
Propiedades
Número CAS |
122027-55-8 |
|---|---|
Nombre del producto |
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- |
Fórmula molecular |
C16H15N3 |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
2-[2-(1H-imidazol-5-yl)-1-phenylethyl]pyridine |
InChI |
InChI=1S/C16H15N3/c1-2-6-13(7-3-1)15(10-14-11-17-12-19-14)16-8-4-5-9-18-16/h1-9,11-12,15H,10H2,(H,17,19) |
Clave InChI |
LSWUZXAGBNEFTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=N3 |
SMILES canónico |
C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=N3 |
Sinónimos |
Pyridine, 2-(2-(1H-imidazol-4-yl)-1-phenylethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



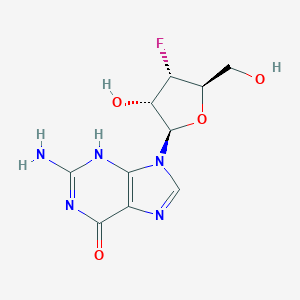
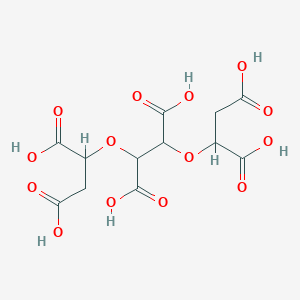
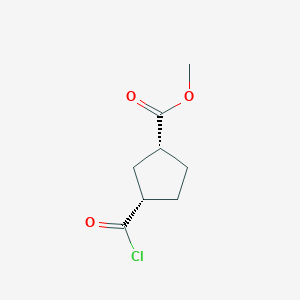
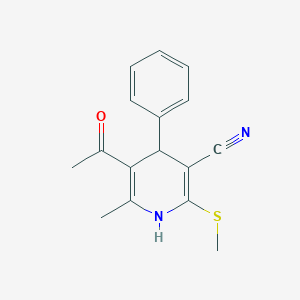


![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)
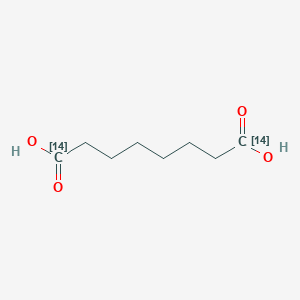



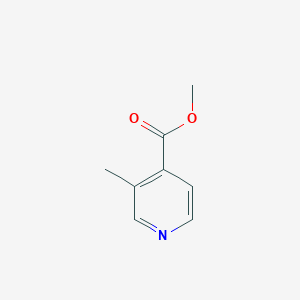
![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)